2,2'-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline
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Overview
Description
3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that features a unique structure combining quinoxaline and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-quinoxalinyl hydrazine with diethyl oxalate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and oxadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-DI-CL-PH)-2-HO-1-(3-HO-6-NITRO-2-QUINOXALINYL)ETHANONE DIMETHYLHYDRAZONE
- 3-nitro-4-[3-(2-quinoxalinyl)phenoxy]benzonitrile
- 3,4-Dihydro-2-quinoxalinyl diethyl phosphate
Uniqueness
What sets 3,4-DI(2-QUINOXALINYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart from similar compounds is its unique combination of quinoxaline and oxadiazole rings, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C18H10N6O2 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-oxido-3,4-di(quinoxalin-2-yl)-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C18H10N6O2/c25-24-18(16-10-20-12-6-2-4-8-14(12)22-16)17(23-26-24)15-9-19-11-5-1-3-7-13(11)21-15/h1-10H |
InChI Key |
UXSXJYQLZCJYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NO[N+](=C3C4=NC5=CC=CC=C5N=C4)[O-] |
Origin of Product |
United States |
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